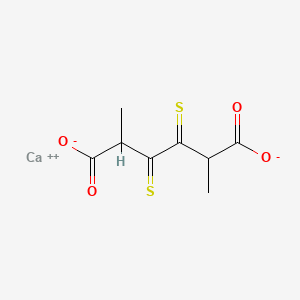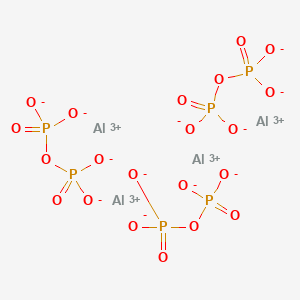
Diphosphoric acid, aluminium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphoric acid, aluminium salt, also known as aluminium pyrophosphate, is an inorganic compound with the chemical formula Al₄(P₂O₇)₃. This compound is a salt formed from the reaction between diphosphoric acid and aluminium. It is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphosphoric acid, aluminium salt can be synthesized through the reaction of aluminium hydroxide with diphosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ 4 \text{Al(OH)}_3 + 3 \text{H}_4\text{P}_2\text{O}_7 \rightarrow \text{Al}_4(\text{P}_2\text{O}_7)_3 + 6 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity raw materials and precise reaction conditions. The process may include steps such as:
Mixing: Aluminium hydroxide and diphosphoric acid are mixed in the appropriate stoichiometric ratios.
Heating: The mixture is heated to facilitate the reaction and ensure complete conversion of reactants to the desired product.
Purification: The resulting product is purified to remove any impurities and obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diphosphoric acid, aluminium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form aluminium hydroxide and phosphoric acid.
Complexation: It can form complexes with other metal ions, enhancing its utility in various applications.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent for hydrolysis reactions.
Complexation: Metal ions such as iron, calcium, and magnesium can react with this compound to form complexes.
Major Products Formed
Hydrolysis: Aluminium hydroxide and phosphoric acid.
Complexation: Various metal-aluminium pyrophosphate complexes.
Wissenschaftliche Forschungsanwendungen
Diphosphoric acid, aluminium salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: Employed in studies involving enzyme activity and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of ceramics, glass, and as a flame retardant in polymers.
Wirkmechanismus
The mechanism of action of diphosphoric acid, aluminium salt involves its ability to interact with various molecular targets and pathways. For example:
Catalysis: It acts as a catalyst by providing active sites for chemical reactions.
Complexation: Forms stable complexes with metal ions, which can alter the properties of the resulting compounds.
Adjuvant: Enhances the immune response when used in vaccines by forming a depot effect, which slowly releases the antigen and stimulates the immune system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrophosphoric acid: An inorganic compound with the formula H₄P₂O₇, similar in structure but without the aluminium component.
Disodium pyrophosphate: A salt of pyrophosphoric acid with sodium, used in food processing and as a leavening agent.
Uniqueness
Diphosphoric acid, aluminium salt is unique due to its ability to form stable complexes with metal ions and its utility in a wide range of applications, from industrial to medical. Its properties as a catalyst and adjuvant make it particularly valuable in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
29075-98-7 |
|---|---|
Molekularformel |
Al4O21P6 |
Molekulargewicht |
629.76 g/mol |
IUPAC-Name |
tetraaluminum;phosphonato phosphate |
InChI |
InChI=1S/4Al.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 |
InChI-Schlüssel |
XGFPOHQJFNFBKA-UHFFFAOYSA-B |
Kanonische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


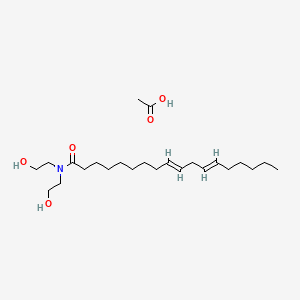
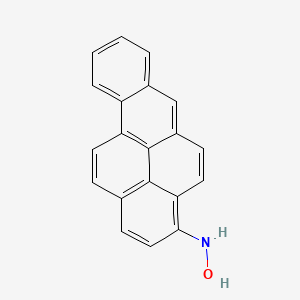

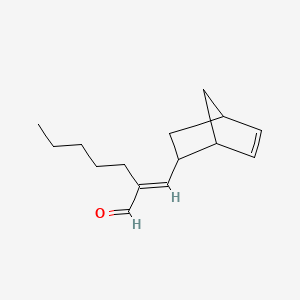

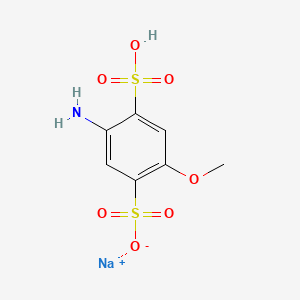

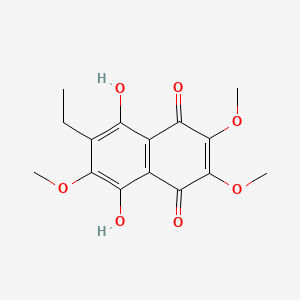

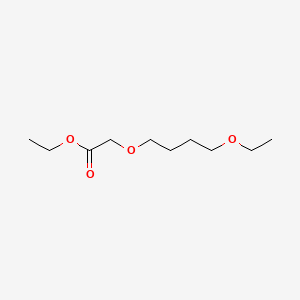


![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
